An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-5-chlorobenzophenone oxime (ACBO), a pivotal chemical intermediate in the pharmaceutical industry. We will delve into its fundamental chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis is presented, including critical insights into managing isomeric forms. The primary application of ACBO as a precursor in the synthesis of 1,4-benzodiazepines, particularly chlordiazepoxide, is explored in detail with a clear reaction pathway. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this key starting material.
Introduction
2-Amino-5-chlorobenzophenone oxime, with CAS number 18097-52-4, is a diarylmethane derivative of significant interest in synthetic organic and medicinal chemistry.[1][2] Its molecular framework is distinguished by a benzophenone core functionalized with an amino group, a chlorine atom, and an oxime moiety. This specific arrangement of functional groups makes it an exceptionally valuable and versatile precursor for constructing complex heterocyclic systems.[3]
The primary industrial and scientific importance of this compound lies in its role as a crucial intermediate for the synthesis of several psychotherapeutic agents belonging to the 1,4-benzodiazepine class.[1][4][5] Drugs such as chlordiazepoxide, diazepam, and oxazolam are synthesized from this key building block, highlighting its strategic importance in the production of medications for anxiety and related central nervous system disorders.[1][6]
Molecular Structure and Physicochemical Properties
The structure of 2-Amino-5-chlorobenzophenone oxime is characterized by the C=N double bond of the oxime group, which gives rise to geometric isomerism. The compound can exist as two different isomers, typically referred to as syn and anti (or E/Z), which can exhibit different physical properties, such as melting points and reactivity.[7] It is common for the synthesis to yield a mixture of these isomers. Different crystalline forms or isomers have been reported with distinct melting points, ranging from 117-120°C for mixtures to specific values for isolated isomers, such as 164-167°C and 129-132°C.[8]
Physicochemical Data
The core properties of 2-Amino-5-chlorobenzophenone oxime are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18097-52-4 | [1][2][8][9] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2][8][10] |
| Molecular Weight | 246.69 g/mol | [1][2][10][11] |
| Appearance | Yellow crystalline powder/solid | [1][10] |
| Melting Point | 117-120°C (mixture); Isomers may vary | [8] |
| Boiling Point | 434.9°C at 760 mmHg | [8] |
| Density | 1.27 g/cm³ | [8] |
| Solubility | Soluble in Dichloromethane, Methanol | [10] |
| IUPAC Name | (2-amino-5-chlorophenyl)(phenyl)methanone oxime | [1][2] |
Spectral Characterization
A full spectral analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, signals for the amine (-NH₂) protons, and a characteristic signal for the oxime hydroxyl (-OH) proton.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the carbon atoms in the aromatic rings, the C=O carbon of the parent ketone (if any remains), and the characteristic C=N carbon of the oxime.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, O-H stretching from the oxime, C=N stretching of the oxime, and C-Cl stretching. FTIR spectra are available in public databases.[2]
-
Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight. GC-MS data shows a top peak at m/z 246, corresponding to the molecular ion.[2]
Synthesis and Purification
The synthesis of 2-Amino-5-chlorobenzophenone oxime is a classical condensation reaction between a ketone and hydroxylamine. The process starts with 2-amino-5-chlorobenzophenone and reacts it with hydroxylamine hydrochloride in the presence of a base.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-5-chlorobenzophenone oxime.
Detailed Experimental Protocol
This protocol is synthesized from established methods and provides a reliable pathway to the target compound.[6]
Materials:
-
2-Amino-5-chlorobenzophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2-1.5 eq)
-
Sodium hydroxide (2.0-2.8 eq)
-
Ethanol (95%)
-
Activated Carbon
Procedure:
-
Charging the Reactor: In a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 3.5 L of ethanol.
-
Begin stirring and add 500 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 210 g of sodium hydroxide.
-
Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, add a small amount of activated carbon to the mixture and continue to reflux for an additional 30 minutes.
-
Initial Purification: Add 1 kg of water to the reaction flask and set up for distillation. Distill off the ethanol.
-
Precipitation and Isolation: After ethanol removal, cool the remaining aqueous mixture. The product will precipitate as a solid.
-
Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.
-
Drying: Dry the product under a vacuum at 50-60°C until a constant weight is achieved.
Field Insight: Managing Isomers
The standard synthesis protocol typically yields a mixture of α- and β-oximes (or E/Z isomers).[7] For many subsequent reactions in benzodiazepine synthesis, one isomer is preferred. It has been demonstrated that the β-oxime can be converted to the more stable α-oxime by refluxing the isomeric mixture in a high-boiling point solvent such as chlorobenzene or xylene for several hours.[7] This thermal equilibration is a critical step for maximizing the yield of the desired intermediate.
Key Applications in Drug Development
The paramount application of 2-Amino-5-chlorobenzophenone oxime is as a starting material for 1,4-benzodiazepines.[1][3] Its structure is primed for the necessary cyclization and expansion reactions required to form the characteristic seven-membered diazepine ring.
Case Study: Synthesis of Chlordiazepoxide
Chlordiazepoxide was one of the first synthesized benzodiazepines, and its production pathway from ACBO is a classic example of this chemistry.[4]
-
Acylation: The oxime is first reacted with chloroacetyl chloride. This step acylates the amino group, forming an intermediate.
-
Cyclization: The resulting compound, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, is then treated with methylamine.
-
Ring Expansion: The reaction with methylamine induces a ring expansion and rearrangement, yielding the final chlordiazepoxide molecule.[4]
Chlordiazepoxide Synthesis Pathway
Caption: Synthetic pathway from ACBO to the anxiolytic drug Chlordiazepoxide.
Safety, Handling, and Storage
As with any active chemical intermediate, proper safety protocols are mandatory when handling 2-Amino-5-chlorobenzophenone oxime.
GHS Hazard Information: [2]
| Pictogram | Code | Hazard Statement |
|---|
|
| H315 | Causes skin irritation | | | H319 | Causes serious eye irritation | | | H335 | May cause respiratory irritation |Handling and PPE:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]
-
Avoid breathing dust.[13] Implement engineering controls to minimize dust formation.
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.[12]
-
Incompatible Materials: Strong acids and strong oxidizing agents.[12]
Conclusion
2-Amino-5-chlorobenzophenone oxime is more than a simple chemical compound; it is a cornerstone in the synthesis of a vital class of pharmaceuticals. Its well-defined properties, established synthetic routes, and critical role as a precursor for benzodiazepines like chlordiazepoxide underscore its enduring importance in medicinal chemistry. A thorough understanding of its synthesis, including the management of its geometric isomers, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development and large-scale pharmaceutical production.
References
-
ChemicalBook. (2024). 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4.
-
Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka.
-
BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications.
-
PubChem. (n.d.). 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630.
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
-
ChemBK. (2024). 2-AMINO-5-CHLOROBENZOPHENONE OXIME.
-
ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone synthesis.
-
Google Patents. (n.d.). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
-
United States Biological. (n.d.). 2-Amino-5-chlorobenzophenone Oxime - Data Sheet.
-
PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870.
-
ChemSynthesis. (2025). 2-Amino-5-chlorobenzophenone oxime.
-
ChemicalBook. (2022). Application of 2-Amino-5-chlorobenzophenone.
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-chlorobenzophenone Oxime | CAS 18097-52-4.
-
ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone - Safety Data Sheet.
-
precisionFDA. (n.d.). 2-AMINO-5-CHLOROBENZOPHENONE OXIME, (Z)-.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-5-chlorobenzophenone oxime, mixture of syn and anti isomers.
-
Cayman Chemical. (2024). Safety Data Sheet - 2-Amino-5-chlorobenzophenone.
-
Sigma-Aldrich. (n.d.). 2-amino-5-chlorobenzophenone oxime (mixture of syn and anti isomers).
Sources
- 1. 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4 [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 6. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. usbio.net [usbio.net]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
